Aptosimone
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Overview
Description
Aptosimone is a natural product found in Vitex negundo with data available.
Scientific Research Applications
Anti-Inflammatory Activity
Aptosimone, isolated from the flower buds of Daphne genkwa, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide-stimulated RAW264.7 cells. This inhibition extended to the suppression of tumor necrosis factor (TNF)-alpha production and nuclear factor-kappaB (NF-kappaB) activation. Additionally, aptosimone reduced interleukin-4 (IL-4) and interleukin-13 (IL-13) production, suggesting its potential as a therapeutic agent for inflammation-related disorders (Lee et al., 2009).
Chemical Synthesis
The synthesis of aptosimone involves constructing two benzylic chiral centers through highly erythro-selective aldol condensation and stereoconvergent SN1 intramolecular cyclization, as demonstrated in a study where (+)-aptosimon was synthesized from γ-butyrolactone (Yamauchi & Yamaguchi, 2003).
Aptamer Discovery and Applications
While not directly about aptosimone, research on aptamers (short, single-stranded DNA, RNA, or synthetic XNA molecules) has relevance. These molecules, which can be developed with high affinity and specificity, have been widely used in discoveries in basic research, clinical diagnostics, therapeutic agents, and in ensuring food safety and environmental monitoring (Zhang et al., 2019).
Bioanalytical Applications of Aptamers
Aptamers, known for their high specific affinity to targets, have seen dynamic applications in the fields of biosensing, diagnostics, and therapeutics. Their unique features, such as ease of screening, high purity through amplification, and stability under harsh conditions, make them highly effective in analytical and biological applications (Iliuk et al., 2011).
properties
Product Name |
Aptosimone |
---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(3S,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C20H16O7/c21-20-17-12(18(27-20)10-1-3-13-15(5-10)25-8-23-13)7-22-19(17)11-2-4-14-16(6-11)26-9-24-14/h1-6,12,17-19H,7-9H2/t12-,17-,18+,19+/m0/s1 |
InChI Key |
UIPQDOWYNRWNGN-MDVLYUJXSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](O1)C3=CC4=C(C=C3)OCO4)C(=O)O[C@@H]2C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(=O)OC2C5=CC6=C(C=C5)OCO6 |
synonyms |
aptosimon aptosimone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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